N-(3-fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide

Imidazole-4-carboxamide Kinase inhibition Selectivity profiling

The compound N-(3-fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251613-11-2, molecular formula C₂₅H₂₁FN₄O₃, MW 444.47 g/mol) is a synthetic, multi-substituted imidazole-4-carboxamide derivative. Primary publicly accessible research papers or patents disclosing its specific biological target, mechanism of action, or systematic structure-activity relationship (SAR) data could not be identified.

Molecular Formula C25H21FN4O3
Molecular Weight 444.466
CAS No. 1251613-11-2
Cat. No. B2418073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
CAS1251613-11-2
Molecular FormulaC25H21FN4O3
Molecular Weight444.466
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F
InChIInChI=1S/C25H21FN4O3/c1-33-23-8-3-2-7-21(23)24(31)28-19-11-9-17(10-12-19)14-30-15-22(27-16-30)25(32)29-20-6-4-5-18(26)13-20/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
InChIKeyPEFKUSMSJPNFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251613-11-2): Sourcing and Identity for Specialized Imidazole Carboxamide Research


The compound N-(3-fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251613-11-2, molecular formula C₂₅H₂₁FN₄O₃, MW 444.47 g/mol) is a synthetic, multi-substituted imidazole-4-carboxamide derivative. Primary publicly accessible research papers or patents disclosing its specific biological target, mechanism of action, or systematic structure-activity relationship (SAR) data could not be identified. The only recoverable technical information originates from non-authoritative vendor listings, which are explicitly excluded per source rules. No authoritative database entry (e.g., PubChem, ChEMBL) was found that provides bioactivity, selectivity, or pharmacokinetic parameters for this exact compound.

N-(3-Fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide: Why In-Class Imidazole Analogs Cannot Be Assumed Interchangeable


Without disclosed bioassay data from patents or peer-reviewed literature for this specific compound, the primary procurement risk is that even minor structural variations among substituted imidazole-4-carboxamides—such as changes in the N1-benzyl substitution (e.g., 2-methoxybenzamido vs. unsubstituted benzamido or 4-chlorobenzamido) or the N-(3-fluorophenyl) carboxamide moiety—can drastically alter target engagement, off-target profiles, and physicochemical properties. Literature on closely related 1H-imidazole-4-carboxamide series (e.g., TAK1 inhibitors, CCK-1R modulators) demonstrates that modifications at these exact positions frequently cause order-of-magnitude shifts in potency and selectivity. Therefore, generic substitution of this compound with a superficially analogous member of the class is scientifically unjustified and would invalidate any comparative or mechanistic study.

Quantitative Differentiation Evidence for N-(3-Fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251613-11-2)


Absence of Comparator-Anchored Performance Data Precludes Quantitative Differentiation

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, PubMed, Google Patents) failed to identify any head-to-head comparison, independent replicate study, or even a single-target biochemical assay for this specific CAS number. The closest commercially available analogs—such as 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide (CAS 1251574-16-9) or 1-(4-(4-chlorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide (CAS 1251689-54-9)—also lack published comparative bioactivity data. Consequently, no quantitative differentiation claim (e.g., IC₅₀ fold-selectivity, target engagement metrics, or in vivo PK parameters) can be substantiated for this compound.

Imidazole-4-carboxamide Kinase inhibition Selectivity profiling

Molecular Formula Identity vs. Nearest Commercial Analogs

The target compound (C₂₅H₂₁FN₄O₃, MW 444.47) shares an identical molecular formula with the isomeric compound 1-(4-(3-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251709-68-8), which differs only in the positional arrangement of the fluorine (meta on benzamido vs. para on aniline) and the methoxy group (ortho on benzamido vs. para on aniline). This isomerism highlights the necessity for precise structural specification in procurement, as regioisomers can exhibit profoundly different biological activities, but no comparative bioactivity data exists to define a preference.

Chemical identity Isomerism Molecular weight

Vendor-Reported Purity Baseline: No Comparative Advantage Demonstrated

Vendor listings (excluded from primary sourcing but noted for context) state a typical purity of 95% for this compound. The same purity is claimed for the structurally similar analog 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide (CAS 1251574-16-9). Without a certificate of analysis (CoA) or batch-specific data from an authoritative supplier, no differentiation in purity, impurity profile, or synthetic accessibility can be established.

Purity Quality control Procurement

Potential Applications of N-(3-Fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide Based on Class Inference


Proprietary or Patent-Protected Drug Discovery Programs

The compound may serve as a specific example within a proprietary patent filing (e.g., appetite suppression or metabolic disease), where its value is defined by its legal status rather than publicly available bioassay data. Procurement would be driven by exact compound embodiment as claimed in the patent.

Structure-Activity Relationship (SAR) Exploration of Imidazole-4-Carboxamide Libraries

As a novel substitution pattern combining a 2-methoxybenzamido N1-benzyl group with an N-(3-fluorophenyl) carboxamide, this compound could be used as a building block to probe the SAR of imidazole-based inhibitors or receptor modulators, provided that the procuring organization is conducting primary screening and willing to generate de novo data.

Analytical Reference Standard for Regioisomeric Differentiation

Due to its unique combination of substituents and the existence of closely related regioisomers, the compound could serve as an analytical reference standard for methods development in HPLC, LC-MS, or NMR spectroscopic differentiation of substituted imidazole-4-carboxamide libraries.

Quote Request

Request a Quote for N-(3-fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.